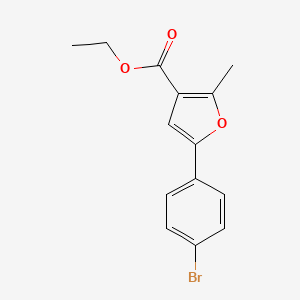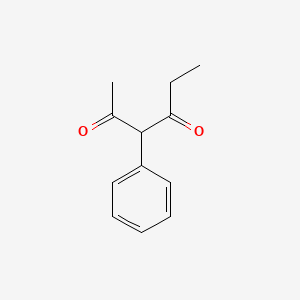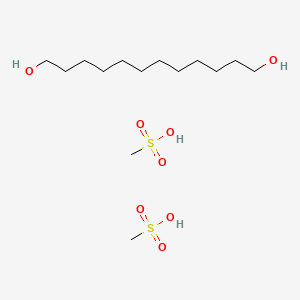
Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- is a synthetic organic compound that belongs to the class of imidazolidinetriones These compounds are characterized by a five-membered ring containing three carbonyl groups and a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- typically involves the reaction of imidazolidinetrione with 2-bromoethyl and 1-naphthylmethyl reagents under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromine atom in the 2-bromoethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Could be used in the manufacture of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- involves its interaction with specific molecular targets. The bromine atom in the 2-bromoethyl group can participate in electrophilic reactions, while the naphthylmethyl group may enhance binding affinity to certain proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Imidazolidinetrione, 3-(2-chloroethyl)-1-(1-naphthylmethyl)-
- Imidazolidinetrione, 3-(2-iodoethyl)-1-(1-naphthylmethyl)-
Uniqueness
Imidazolidinetrione, 3-(2-bromoethyl)-1-(1-naphthylmethyl)- is unique due to the presence of the bromine atom, which can undergo specific reactions not possible with chlorine or iodine analogs. This uniqueness can be leveraged in various chemical and biological applications.
Propriétés
Numéro CAS |
101564-85-6 |
|---|---|
Formule moléculaire |
C16H13BrN2O3 |
Poids moléculaire |
361.19 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-3-(naphthalen-1-ylmethyl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C16H13BrN2O3/c17-8-9-18-14(20)15(21)19(16(18)22)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2 |
Clé InChI |
CBDDXKCBLPAKTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C(=O)N(C3=O)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)

![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)



![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide](/img/structure/B14323571.png)
![4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid](/img/structure/B14323580.png)

![2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane](/img/structure/B14323601.png)


![2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol](/img/structure/B14323615.png)
![1-[2-(Dodecyloxy)ethyl]naphthalene](/img/structure/B14323629.png)
